molecular formula C6H10ClNO B12851516 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12851516
M. Wt: 147.60 g/mol
InChI Key: GANGOCMXLRYLOL-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C6H10ClNO and a molecular weight of 147.604 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of N-methyl-N-(prop-2-en-1-yl)amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-diethylacetamide: Similar structure but with diethyl groups instead of N-methyl-N-(prop-2-en-1-yl) groups.

    2-Chloro-N-(prop-2-en-1-yl)acetamide: Lacks the N-methyl group.

    N-(prop-2-en-1-yl)acetamide: Lacks both the chlorine and N-methyl groups.

Uniqueness

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the chloro and N-methyl-N-(prop-2-en-1-yl) groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

2-chloro-N-methyl-N-prop-2-enylacetamide

InChI

InChI=1S/C6H10ClNO/c1-3-4-8(2)6(9)5-7/h3H,1,4-5H2,2H3

InChI Key

GANGOCMXLRYLOL-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C(=O)CCl

Origin of Product

United States

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